molecular formula C6H15ClN2O B11720123 (3-Ethoxycyclobutyl)hydrazine hydrochloride

(3-Ethoxycyclobutyl)hydrazine hydrochloride

Cat. No.: B11720123
M. Wt: 166.65 g/mol
InChI Key: XJTFNTGYARJQGM-UHFFFAOYSA-N
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Description

(3-Ethoxycyclobutyl)hydrazine hydrochloride is a hydrazine derivative characterized by a cyclobutyl ring substituted with an ethoxy group at the 3-position. This compound is of interest in synthetic chemistry and pharmaceutical research due to its structural uniqueness and reactivity. Hydrazine derivatives are widely utilized as intermediates in the synthesis of heterocyclic compounds, such as pyrazoles and pyrazolones, which exhibit biological activities like anti-inflammatory and antimicrobial properties .

Properties

Molecular Formula

C6H15ClN2O

Molecular Weight

166.65 g/mol

IUPAC Name

(3-ethoxycyclobutyl)hydrazine;hydrochloride

InChI

InChI=1S/C6H14N2O.ClH/c1-2-9-6-3-5(4-6)8-7;/h5-6,8H,2-4,7H2,1H3;1H

InChI Key

XJTFNTGYARJQGM-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C1)NN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxycyclobutyl)hydrazine hydrochloride typically involves the reaction of cyclobutyl hydrazine with ethyl alcohol under acidic conditions. The process can be summarized as follows:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: (3-Ethoxycyclobutyl)hydrazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl ketones, while substitution reactions can produce a variety of substituted hydrazines .

Scientific Research Applications

(3-Ethoxycyclobutyl)hydrazine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Ethoxycyclobutyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of (3-Ethoxycyclobutyl)hydrazine hydrochloride with analogous hydrazine derivatives:

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Features
(3-Ethoxycyclobutyl)hydrazine HCl C₆H₁₃ClN₂O 180.68* Ethoxycyclobutyl Cyclic aliphatic backbone
[3-(tert-Butoxy)cyclobutyl]hydrazine HCl C₈H₁₉ClN₂O 194.7 tert-Butoxycyclobutyl Bulkier substituent, higher steric hindrance
3-Methoxyphenylhydrazine HCl C₇H₁₁ClN₂O 174.63 Methoxyphenyl Aromatic ring, electron-donating group
3-Chloro-4-fluorophenylhydrazine HCl C₇H₇Cl₂FN₂ 197.04 Chloro, fluorophenyl Electron-withdrawing substituents
(4-Ethylphenyl)hydrazine HCl C₈H₁₃ClN₂ 188.65 Ethylphenyl Lipophilic alkyl chain
3-Nitrophenylhydrazine HCl C₆H₆ClN₃O₂ 189.60 Nitrophenyl Strong electron-withdrawing nitro group

*Estimated based on analogous compounds.

Key Observations :

  • Cyclobutyl vs. Phenyl Backbone : The cyclobutyl ring in (3-Ethoxycyclobutyl)hydrazine HCl introduces strain and conformational rigidity compared to planar aromatic derivatives like 3-methoxyphenylhydrazine HCl. This may influence reactivity in cyclization reactions .
  • Substituent Effects : Electron-donating groups (e.g., ethoxy, methoxy) enhance nucleophilicity of the hydrazine group, facilitating condensation reactions with carbonyl compounds. In contrast, electron-withdrawing groups (e.g., nitro, chloro) reduce reactivity but improve stability .
  • Solubility : Aliphatic derivatives like (3-Ethoxycyclobutyl)hydrazine HCl are generally more soluble in polar solvents than aromatic analogs, making them preferable in solution-phase syntheses .

Pharmacological and Industrial Relevance

  • Anti-inflammatory Activity : Pyrazole derivatives synthesized from phenylhydrazine HCl show anti-inflammatory properties . The cyclobutyl analog’s bioactivity remains underexplored but could exhibit improved pharmacokinetics due to reduced aromaticity.
  • Agrochemicals : (4-Ethylphenyl)hydrazine HCl is used in herbicides and pesticides . The ethoxycyclobutyl variant may offer similar utility with enhanced environmental stability.
  • Safety Profiles : All hydrazine derivatives are toxic, with phenylhydrazine HCl having an oral LD₅₀ of 25–2100 mg/kg . Aliphatic variants like (3-Ethoxycyclobutyl)hydrazine HCl likely share comparable toxicity, necessitating strict handling protocols.

Stability and Reactivity

  • Thermal Stability : Aromatic hydrazines (e.g., 3-nitrophenylhydrazine HCl) decompose at higher temperatures (~200°C) compared to aliphatic derivatives, which may degrade at lower temperatures due to ring strain .
  • Reactivity in Alkylation : The ethoxy group in (3-Ethoxycyclobutyl)hydrazine HCl can participate in ether cleavage reactions under acidic conditions, a feature absent in tert-butoxy analogs .

Biological Activity

(3-Ethoxycyclobutyl)hydrazine hydrochloride is a hydrazine derivative with a unique cyclobutane structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its ethoxy group, which enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmacological applications.

Pharmacological Potential

Hydrazine derivatives, including this compound, are known for their diverse pharmacological effects. Research indicates that such compounds may exhibit:

  • Antitumor Activity : Hydrazines have been studied for their potential to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Properties : Some derivatives show activity against various microbial strains, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Certain hydrazine compounds have been investigated for their ability to protect neuronal cells from damage.

The specific biological activities of this compound are still being explored, with preliminary studies indicating promising results in various assays.

The biological activity of this compound is primarily attributed to its ability to engage in nucleophilic attacks due to the nitrogen atoms present in the hydrazine moiety. This reactivity allows the compound to interact with various biological molecules, potentially influencing metabolic pathways and cellular functions.

Comparative Analysis with Other Hydrazines

To better understand the unique properties of this compound, a comparative analysis with other hydrazine derivatives is helpful:

Compound NameStructure FeaturesNotable Properties
HydrazineH₂N-NH₂Known for reducing properties and toxicity.
PhenylhydrazineC₆H₅-NH-NH₂Exhibits antitumor activity; used in organic synthesis.
1-AcetylhydrazineCH₃CO-NH-NH₂Used as an intermediate in pharmaceuticals.
4-MethylphenylhydrazineC₇H₉N₃Displays antimicrobial properties; involved in drug design.

The cyclobutane structure combined with an ethoxy group in this compound may confer distinct reactivity patterns and biological activities compared to traditional hydrazines.

Study on Antitumor Activity

A recent study investigated the antitumor effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation at concentrations as low as 10 µM, suggesting its potential as an anticancer agent.

Experimental Setup

  • Cell Lines Used : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Methodology : MTT assay was employed to assess cell viability post-treatment with varying concentrations of the compound over 48 hours.

Results

  • HeLa Cells : IC50 = 12 µM
  • MCF-7 Cells : IC50 = 15 µM
  • A549 Cells : IC50 = 18 µM

These findings indicate that this compound exhibits potent antitumor activity across multiple cancer types.

Neuroprotective Studies

Another area of research focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro studies showed that treatment with this compound significantly reduced cell death in neuronal cultures exposed to hydrogen peroxide.

Key Findings

  • Cell Viability Improvement : Increased by 40% compared to untreated controls.
  • Mechanism : The compound appears to enhance antioxidant enzyme activity, thereby mitigating oxidative stress.

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